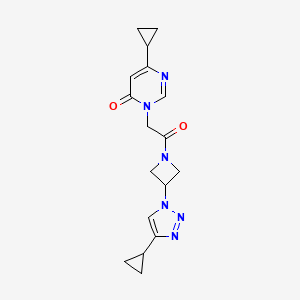

![molecular formula C21H14N2O2S B2419802 2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 612525-39-0](/img/structure/B2419802.png)

2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione” is a complex organic molecule. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives are often used as research materials or raw materials, and have certain application value in the field of drug synthesis and organic synthesis .

Scientific Research Applications

Halocyclization and Synthesis

- Cyclization Reactions: Halocyclization of related benzo[de]isoquinoline-1,3-dione compounds has been demonstrated, leading to hydrohalides and further conversion into other derivatives (Zborovskii et al., 2011).

- Chemosensor Systems: New derivatives of benzo[de]isoquinoline-1,3-dione with amino groups show potential as chemosensor systems for anion detection (Tolpygin et al., 2012).

Photophysical Properties

- Colorimetric and Fluorescent Sensors: Some benzo[de]isoquinoline-1,3-dione derivatives act as reversible colorimetric and fluorescent sensors for ion detection, with a focus on fluoride ion sensing (Zhang et al., 2020).

Material Science and Electroluminescence

- Gel Formation in Solvents: Different solvation conditions can lead to gel formation in related imide derivatives, highlighting the compound's role in material science (Singh & Baruah, 2008).

- Electroluminescent Properties: Benzo[de]isoquinoline-1,3-dione derivatives show potential for use in electroluminescent layers and organic light-emitting devices due to their photophysical properties (Dobrikov et al., 2011).

Organic Synthesis and Functionalization

- Synthesis of Isoquinoline Derivatives: The reaction of isoquinoline with various components, including benzo[de]isoquinoline-1,3-dione derivatives, leads to new compounds with potential applications in organic synthesis (Azad et al., 2019).

Fluorescence and Photostability

- Fluorescent Dyes: Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized as fluorophores with enhanced photostability, useful in applications requiring stable fluorescent dyes (Bojinov & Panova, 2007).

Novel Applications

- Thermally Activated Delayed Fluorescent Emitters: These compounds have been used in developing thermally activated delayed fluorescent emitters, a significant advancement in the field of material sciences and lighting technology (Yun & Lee, 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been shown to exhibit good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .

Mode of Action

This could result in the observed biological effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Biochemical Analysis

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione is not well established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Properties

IUPAC Name |

2-[2-(1,3-benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-20-14-7-3-5-13-6-4-8-15(19(13)14)21(25)23(20)12-11-18-22-16-9-1-2-10-17(16)26-18/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZFPLVMPLDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

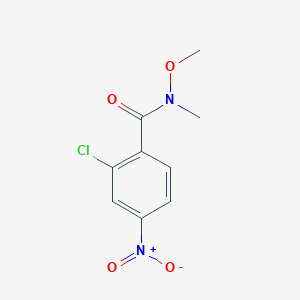

![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2419720.png)

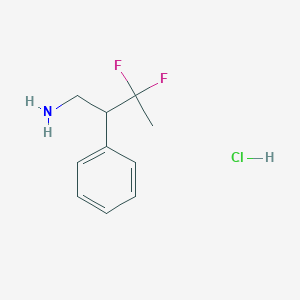

![(E)-N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B2419723.png)

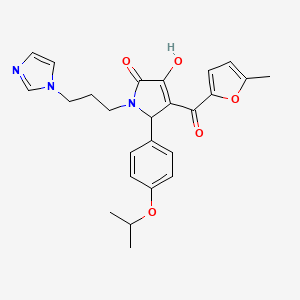

![Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2419726.png)

![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)